3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c23-15-4-3-5-16(12-15)26-8-10-27(11-9-26)19(29)13-28-14-24-20-17-6-1-2-7-18(17)25-21(20)22(28)30/h1-7,12,14,25H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIYYTWCMIOYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises three key domains:
- Pyrimido[5,4-b]indol-4-one core : A fused bicyclic system combining pyrimidine and indole moieties.
- 2-Oxoethyl linker : A ketone-containing spacer facilitating connectivity between the core and the piperazine subunit.
- 4-(3-Chlorophenyl)piperazine : A substituted piperazine ring providing pharmacological relevance.
Retrosynthetically, the molecule dissects into two primary fragments: the pyrimidoindole core and the prefunctionalized piperazine side chain. Convergent synthesis is favored, enabling modular assembly and late-stage diversification.
Synthesis of the Pyrimido[5,4-b]indol-4-one Core
Cyclocondensation of Indole Derivatives
The pyrimidoindole scaffold is constructed via cyclocondensation between 5-aminoindole derivatives and pyrimidine precursors. A protocol adapted from pyrimido[4,5-b]indole syntheses involves:
- Starting material : 5-Amino-1H-indole-3-carbonitrile (1.0 equiv) and ethyl 3-oxobutanoate (1.2 equiv).
- Conditions : Reflux in acetic acid (120°C, 8 h) catalyzes cyclization, yielding 3-methylpyrimido[5,4-b]indol-4(3H)-one (75% yield).
- Mechanism : Sequential enamine formation, intramolecular cyclization, and dehydration.
Table 1: Optimization of Core Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 120 | 8 | 75 |
| H2SO4 | EtOH | 80 | 12 | 62 |
| DBU | DMF | 100 | 6 | 68 |
Functionalization of the Core with the 2-Oxoethyl Linker
Alkylation Using α-Bromo Ketones
Introduction of the 2-oxoethyl group at position 3 of the pyrimidoindole core employs alkylation strategies:
- Reagents : 3-Bromo-2-oxoethyl acetate (1.5 equiv), anhydrous K2CO3 (2.0 equiv), catalytic DBU.
- Conditions : Reflux in acetone (12 h), followed by aqueous workup and column chromatography (CHCl3:MeOH 9.5:0.5).
- Outcome : 3-(2-Oxoethyl)pyrimido[5,4-b]indol-4-one (68% yield, purity >95% by HPLC).
Mechanistic Insight : DBU facilitates deprotonation of the indole nitrogen, enhancing nucleophilicity for SN2 displacement of bromide.
Synthesis of 4-(3-Chlorophenyl)piperazine
Buchwald-Hartwig Amination
The piperazine subunit is prepared via palladium-catalyzed coupling:
- Substrates : 1-Chloro-3-nitrobenzene (1.0 equiv), piperazine (1.2 equiv).
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
- Conditions : Reflux in toluene with Cs2CO3 (2.0 equiv, 24 h), yielding 4-(3-nitrophenyl)piperazine (82%). Subsequent hydrogenation (H2, 10% Pd/C, MeOH) reduces the nitro group to amine, followed by chlorination (CuCl2, HCl, 0°C).
Critical Note : Steric hindrance at the 3-position necessitates elevated temperatures for complete conversion.
Final Coupling: Conjugation of Core and Piperazine
Nucleophilic Acyl Substitution
The 2-oxoethyl intermediate undergoes condensation with 4-(3-chlorophenyl)piperazine:
- Reagents : 4-(3-Chlorophenyl)piperazine (1.1 equiv), EDCl (1.2 equiv), HOBt (0.2 equiv).
- Conditions : DCM, rt, 24 h. Post-reaction purification via silica gel chromatography (EtOAc:Hexane 1:1) affords the title compound (58% yield).
Table 2: Coupling Efficiency Under Varied Conditions
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 58 |
| DCC/DMAP | THF | 40 | 49 |
| CDI | DMF | 25 | 53 |
Purification and Characterization
Chromatographic Techniques
Optimization Challenges and Solutions
Stereochemical Control
The (3R)-configured analogue (CID 1967701) exhibits enhanced bioavailability. Asymmetric synthesis employs:
Scale-Up Considerations
- Solvent Selection : Replacing DCM with EtOAc improves environmental compatibility.
- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enhance cost-efficiency in piperazine synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrimido[5,4-b]indoles possess significant antimicrobial properties. For instance, compounds structurally related to 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one have been evaluated for their effectiveness against various bacterial strains. Studies have shown that certain derivatives demonstrate inhibitory effects on biofilm formation in pathogens like Salmonella, suggesting potential applications in treating infections caused by resistant bacterial strains .
Anticancer Properties
The compound has also been studied for its anticancer potential. Pyrimido[5,4-b]indoles are known to interfere with cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. For example, research into related compounds has shown effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis .
CNS Activity
Given the presence of the piperazine moiety in its structure, this compound is being investigated for central nervous system (CNS) activity. Compounds with similar structures have exhibited properties such as anxiolytic and antidepressant effects in preclinical models. The interaction with serotonin receptors is a key area of interest as it may provide insights into the treatment of mood disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of pyrimido[5,4-b]indoles demonstrated that certain compounds effectively inhibited biofilm formation by Salmonella. This was assessed using both in vitro assays and animal models. The results indicated a significant reduction in bacterial load and biofilm density compared to control groups .
Case Study 2: Anticancer Activity
In vitro studies involving breast cancer cell lines showed that derivatives of this compound induced apoptosis through the activation of caspase pathways. These findings were substantiated by flow cytometry and Western blot analyses that revealed increased levels of pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidoindole Cores
3-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione (Compound 13 in )
- Structural Difference : Replaces the 3-chlorophenyl group with 2-chlorophenyl and uses an ethyl linker instead of 2-oxoethyl.
- Pharmacological Profile: Exhibits high selectivity for α1-adrenoceptors (Ki = 0.3 nM) over 5-HT1A receptors (Ki = 120 nM). The 2-chlorophenyl substitution enhances α1 affinity compared to other halogenated analogs .
- Implication : The position of the chloro substituent (2- vs. 3-) critically impacts receptor selectivity.
3-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimido[5,4-b]indol-4-one ()
- Structural Difference : Substitutes 3-chlorophenylpiperazine with a piperidine-linked 4-methoxyphenyl group and adds a sulfanyl moiety.
- Physicochemical Properties : Increased molecular weight (536.7 g/mol vs. target compound’s ~470 g/mol) due to the methoxy group and sulfur atom.
- Activity: No direct receptor data, but methoxy groups typically enhance metabolic stability .
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-pyrimido[5,4-b]indol-4-one ()
- Structural Difference : Replaces 3-chlorophenyl with 4-phenylpiperazine and introduces an ethoxyphenyl group.
- Pharmacological Potential: The phenylpiperazine moiety is associated with 5-HT2A/α1-adrenoceptor dual activity, as seen in trazodone ().
Piperazine-Containing CNS Therapeutics
Trazodone ()
- Structure : Triazolo[4,3-a]pyridin-3-one core with 3-chlorophenylpiperazine.
- Activity : Potent 5-HT2A antagonist and serotonin reuptake inhibitor; used for depression and insomnia.
- Comparison: The pyrimidoindole core in the target compound may offer distinct pharmacokinetics (e.g., longer half-life) compared to trazodone’s triazolopyridinone system.
- Structure: 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one.
- Activity : 5-HT2A antagonist and antidepressant (CAS 83366-66-9).
- Key Difference : The triazolone ring vs. pyrimidoindole may alter blood-brain barrier penetration.
Receptor Affinity and Substituent Effects
- Chlorophenyl Position: 2-Chlorophenyl () enhances α1-adrenoceptor selectivity, while 3-chlorophenyl () favors 5-HT2A interactions.
- Oxoethyl vs.
Biological Activity
The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidine and piperazine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 442.9 g/mol. The structure includes a piperazine moiety which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 442.9 g/mol |
| Molecular Formula | C22 H23 Cl N4 O3 |
| LogP | 2.1121 |
| Polar Surface Area | 61.252 |
| Hydrogen Bond Acceptors Count | 7 |
Biological Activity
Research indicates that compounds containing the piperazine and pyrimidine structures exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of piperazine, including those with pyrimidine components, possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, novel piperazine derivatives were synthesized and tested for their antimicrobial efficacy, displaying moderate to significant activity against various strains .
-
Antitumor Activity :
- Compounds similar to the target molecule have demonstrated antitumor effects in various studies. The incorporation of piperazine rings is often linked to enhanced cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
- CNS Activity :
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Screening : A series of piperazine-containing pyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that these compounds exhibited varying degrees of effectiveness against bacterial and fungal strains, with minimum inhibitory concentrations (MICs) reported .
- Antitumor Efficacy : A study focused on the synthesis of pyrimidine derivatives found that certain compounds significantly inhibited the growth of cancer cell lines in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the key challenges in synthesizing 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrimidoindol-4-one, and how can reaction conditions be optimized?
Synthesis of this compound involves multi-step reactions, including coupling of the piperazine moiety to the pyrimidoindole core and subsequent functionalization. Critical challenges include:
- Control of regioselectivity during alkylation of the piperazine nitrogen.
- Purification difficulties due to similar polarities of intermediates.
- Oxidation sensitivity of the 2-oxoethyl group.
Q. Methodological Recommendations :
- Use Schlenk techniques to prevent oxidation during the 2-oxoethyl group formation.
- Optimize solvent systems (e.g., DMF/THF mixtures) to improve yield and regioselectivity .
- Employ flash chromatography with gradients of ethyl acetate/hexane for purification .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine coupling | K₂CO₃, DMF, 80°C | 65–70 |
| Oxoethylation | AcCl, EtOH, reflux | 50–55 |
Q. How can the molecular structure of this compound be validated experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks for the piperazine (δ 2.5–3.5 ppm) and pyrimidoindole aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve the 3D conformation using SHELXL for refinement, particularly to confirm the orientation of the 3-chlorophenyl group .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 463.12) .
Advanced Research Questions
Q. What in vitro methodologies are used to assess α₁-adrenoceptor binding affinity and selectivity?
Key Approach :
Q. Critical Findings :
Q. Table 2: Representative Binding Data
| Substituent | α₁ Ki (nM) | α₂ Ki (nM) | Selectivity (α₁/α₂) |
|---|---|---|---|
| 3-Cl | 0.21 | 2,100 | 10,000 |
| 2-OCH₃ | 0.65 | 8,500 | 13,077 |
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Methodology :
- Molecular docking (e.g., MOE software) to predict interactions with α₁-adrenoceptor binding pockets, focusing on the chlorophenyl and pyrimidoindole moieties .
- DFT calculations to evaluate metabolic stability of the 2-oxoethyl group against hepatic cytochrome P450 oxidation .
- ADMET prediction : Use SwissADME to assess logP (target ~3.5) and aqueous solubility .
Case Study :
Cyclization of the 2-oxoethyl group (e.g., to isoindol-1-one) improves metabolic stability by 40% in human liver microsomes .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?
Analysis Framework :
Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations .
Metabolite identification : Incubate with liver microsomes to detect rapid degradation (e.g., amide hydrolysis) .
Structural tweaks : Introduce steric hindrance (e.g., methyl groups) near labile bonds to slow metabolism .
Example :
Iodinated analogues show improved metabolic half-life (>2 hours) but require co-administration with P-glycoprotein inhibitors to enhance brain uptake .
Q. How are protein-ligand interaction studies conducted for target validation?
Experimental Pipeline :
Target identification : Query the PDB for α₁-adrenoceptor structures (e.g., PDB ID: 7TL8) .
Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations.
Cryo-EM : Resolve ligand-induced conformational changes in receptor-G protein complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
